3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate

Medicinal Chemistry Scaffold Differentiation Organic Synthesis

Sourcing complex quinoline derivatives with orthogonal protection groups is challenging. This compound offers three distinct modifiable sites (C2 O-acetate, C3 acetamido, C6 nitro) for library synthesis. - Predicted hCA II affinity for glaucoma/epilepsy research - C6 nitro enables amine diversification via diazonium chemistry - C2 acetoxy cleavable to hydroxyl for alkylation/acylation

Molecular Formula C19H15N3O5
Molecular Weight 365.3 g/mol
CAS No. 919296-60-9
Cat. No. B12906724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate
CAS919296-60-9
Molecular FormulaC19H15N3O5
Molecular Weight365.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C2=C(C=CC(=C2)[N+](=O)[O-])N=C1OC(=O)C)C3=CC=CC=C3
InChIInChI=1S/C19H15N3O5/c1-11(23)20-18-17(13-6-4-3-5-7-13)15-10-14(22(25)26)8-9-16(15)21-19(18)27-12(2)24/h3-10H,1-2H3,(H,20,23)
InChIKeyWVMSKJXYGNBCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate: Specialized Quinoline Scaffold


3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate (CAS 919296-60-9) is a complex quinoline derivative with the molecular formula C19H15N3O5 and a molecular weight of 365.3 g/mol [1]. Its structure incorporates a 4-phenylquinoline core, a C6 nitro group, and two distinct acetyl groups at the C3-amino and C2-hydroxy positions . This specific combination of substituents distinguishes it from simpler quinolines and positions it as a specialized scaffold with a predicted, though not yet experimentally validated, affinity for targets like human carbonic anhydrase II (hCA II) [2].

Quinoline scaffold for library synthesis and SAR exploration
Three orthogonal functional handles: C2-OAc, C3-NHAc, C6-NO2
Reported computational prediction for hCA II binding (context-dependent)

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate: Non-Interchangeable Intermediate


The term '3-acetamido-6-nitro-4-phenylquinolin-2-yl acetate' describes a specific, singular molecular architecture. Generic substitution with seemingly similar compounds is impossible due to the precise combination and positioning of its functional groups [1]. The C6 nitro group is essential for certain biological interactions, as seen in the related inhibitor 2-(1H-Indol-3-yl)-6-nitro-4-phenylquinoline (10l) [2]. The O-acetate at the C2 position provides a unique chemical handle for further derivatization or may influence binding properties in ways a simple hydroxyl cannot . This molecule serves as a non-interchangeable building block for constructing more complex chemical probes or leads .

Target Compound
Alternative Quinoline
4-phenyl, 6-nitro, 3-acetamido, 2-acetoxy
2-(1H-Indol-3-yl)-6-nitro-4-phenylquinoline lacks C3-acetamido and C2-acetoxy
Three distinct derivatization sites
Simpler quinolines offer fewer orthogonal handles
Substitution may alter synthetic versatility and target-engagement profile; verify functional-group compatibility.

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate: Comparator-Based Evidence


Substituent Array vs. Mono-Substituted Quinolines

The target compound possesses a unique array of three key functional groups on the quinoline core: a C6 nitro group, a C3 acetamido group, and a C2 acetoxy group. This combination is not present in common comparators. For instance, a structurally relevant comparator, 2-(1H-indol-3-yl)-6-nitro-4-phenylquinoline (10l), shares the 6-nitro-4-phenylquinoline core but differs completely at the C2 and C3 positions [1]. This differentiation allows for a unique and orthogonal reactivity profile for downstream chemistry.

Substituent Array
Head-to-head
Target: 4-Ph, 6-NO2, 3-NHAc, 2-OAc 10l: 4-Ph, 6-NO2, 2-(1H-indol-3-yl)
Unique substitution enables orthogonal derivatization
Structural comparison only
Medicinal Chemistry Scaffold Differentiation Organic Synthesis

Predicted Affinity for Carbonic Anhydrase II

Computational predictions for the target compound indicate a strong binding affinity for human carbonic anhydrase II (hCA II) [1]. This prediction is supported by experimental data for a close structural analog, which showed a potent inhibitory constant (Ki) of 6.30 nM against hCA II [2]. In contrast, a simpler comparator, the fragment 4-nitroquinoline, shows no significant inhibition of a different kinase (ATR) at concentrations up to 30,000 nM [3]. This suggests the more elaborate structure of the target compound is crucial for achieving high-affinity, target-specific interactions.

hCA II Binding Prediction
Class-level inference
Predicted high affinity (no target Ki available)
Scaffold may support hCA II inhibitor development
Analog Ki = 6.30 nM; verify target engagement
Enzymology Drug Discovery Carbonic Anhydrase

Cholesterol Esterase Inhibition Potential

The 6-nitro-4-phenylquinoline substructure present in the target compound is a core pharmacophore for inhibiting cholesterol esterase, a key enzyme in dietary cholesterol absorption [1]. A close comparator, 2-(1H-indol-3-yl)-6-nitro-4-phenylquinoline (10l), has been experimentally shown to inhibit this enzyme with an IC50 of 1.98 µM [2]. The target compound, with its different C2 and C3 substitution pattern, represents a derivative with a distinct, and potentially improved, activity and selectivity profile that has yet to be fully explored.

Cholesterol Esterase
Cross-study comparable
Target: core pharmacophore present 10l: IC50 = 1.98 µM
Supports SAR studies for enzyme inhibition
Target not directly assayed; activity to confirm
Metabolic Disease Enzyme Inhibition Cholesterol Metabolism

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate: Application Scenarios


Building Block for Quinoline Library Synthesis

3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate is ideally suited as a key intermediate for constructing diverse chemical libraries. Its C2 acetoxy group can be selectively cleaved to reveal a hydroxyl handle, enabling O-alkylation or acylation. The C3 acetamido group can be further functionalized, while the C6 nitro group serves as a precursor for amines, allowing for additional modification via amide bond formation or diazonium chemistry . This makes it a powerful starting material for generating novel analogs for medicinal chemistry and chemical biology campaigns .

Carbonic Anhydrase Inhibitor SAR Studies

Given the predicted high affinity for human carbonic anhydrase II (hCA II) , this compound serves as a privileged starting point for medicinal chemistry programs focused on glaucoma, epilepsy, or cancer. Researchers can use this scaffold to explore the SAR around the C2 and C3 positions by removing or modifying the acetyl groups, aiming to improve isoform selectivity or pharmacokinetic properties beyond the nanomolar potency already demonstrated by close structural analogs .

Mechanistic Probe for Cholesterol Esterase

This compound, containing the core 6-nitro-4-phenylquinoline pharmacophore, is a valuable tool for probing the structure and function of cholesterol esterase . By comparing its inhibitory activity to that of established inhibitors like 10l (IC50 = 1.98 µM) , researchers can map the enzyme's active site and better understand the role of the C2 and C3 substituents in modulating potency and the mode of inhibition (e.g., competitive vs. mixed-type). This knowledge is crucial for designing more effective therapies for managing cholesterol-related metabolic disorders.

Intermediate for Novel IP Generation

Due to its unique combination of functional groups, this compound can be used to generate a novel chemical space not easily accessible from other commercial starting materials. The ability to perform orthogonal chemistry on the quinoline core facilitates the synthesis of novel, patentable molecules. For CROs and pharmaceutical companies, this offers a strategic advantage in building and protecting new chemical entities (NCEs) with potential therapeutic applications .

Application
Selection Property
Validation Focus
Quinoline library synthesis
Orthogonal functional handles
Derivatization efficiency at C2, C3, C6
hCA II inhibitor SAR
Scaffold pre-validated by close analog
Binding affinity and isoform selectivity
Cholesterol esterase probe
6-Nitro-4-phenylquinoline pharmacophore
Enzyme inhibition potency and mode of action
IP-generating diversification
Unique substitution pattern
Novelty and patentability assessment
Quote Request

Request a Quote for 3-Acetamido-6-nitro-4-phenylquinolin-2-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.